molecular formula C9H9F3N2O2 B1411633 Ethyl 3-amino-6-(trifluoromethyl)picolinate CAS No. 1807100-39-5

Ethyl 3-amino-6-(trifluoromethyl)picolinate

Cat. No. B1411633
CAS RN: 1807100-39-5
M. Wt: 234.17 g/mol
InChI Key: MHJNYGKUNYTZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-6-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.18 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-6-(trifluoromethyl)picolinate consists of a picolinate core with an ethyl group, an amino group, and a trifluoromethyl group attached .


Physical And Chemical Properties Analysis

Ethyl 3-amino-6-(trifluoromethyl)picolinate is a solid at room temperature . It should be stored at 2-8°C . The boiling point is not specified .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthetic Approach to Camptothecin Analogues : Ethyl 3-amino-6-(trifluoromethyl)picolinate can be utilized in the synthesis of camptothecin analogues. The process involves the esterification of picolinic acid 1-oxide, leading to a series of chemical transformations resulting in camptothecin analogues (Kametani, 1970).

  • Gas-Phase Decomposition Studies : This compound has been studied in the context of gas-phase decomposition of α-amino acid ethyl esters. Theoretical studies reveal insights into the reaction mechanisms and kinetic parameters of its decomposition (Notario et al., 2003).

  • Intermediate in Synthesis of Pyrazine Derivatives : It can act as an intermediate in the synthesis of ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate. This synthesis pathway involves the treatment of specific intermediates with bromine or other oxidants (Zaragoza & Gantenbein, 2017).

Biological and Medicinal Applications

  • Antibacterial Activity : Derivatives of Ethyl 3-amino-6-(trifluoromethyl)picolinate have been synthesized and evaluated for antibacterial activity. These derivatives show promising antibacterial properties against various bacterial strains (Lingaiah et al., 2012).

  • Study on Bacillus cereus T : Ethyl picolinate has been studied for its effects on the germination, outgrowth, and sporulation of Bacillus cereus T. It specifically inhibits outgrowth and sporulation, with potential implications for controlling microbial growth (Pandey & Gollakota, 1977).

Material Science and Analytical Chemistry

  • Enhancement of MALDI Signal : The compound has been used in the process of picolinamidination of amino groups in peptides, which significantly enhances the matrix-assisted laser desorption/ionization (MALDI) signal in mass spectrometry. This application is crucial in improving protein identification (Kim et al., 2008).

  • Synthesis of Trifluoromethyl-Substituted Derivatives : A study demonstrated the synthesis of trifluoromethyl-substituted ethyl picolinate derivatives using a cobalt-catalyzed regioselective intermolecular [2+2+2] cycloaddition. This synthesis is essential for constructing pyridine derivatives with high regioselectivity (Ishikawa et al., 2016).

properties

IUPAC Name

ethyl 3-amino-6-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-2-16-8(15)7-5(13)3-4-6(14-7)9(10,11)12/h3-4H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJNYGKUNYTZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-6-(trifluoromethyl)picolinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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